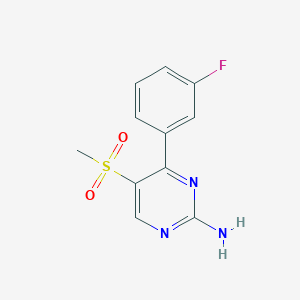

4-(3-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine

Description

4-(3-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine (CAS: 395090-52-5) is a pyrimidine derivative featuring a 3-fluorophenyl group at position 4 and a methylsulfonyl (MeSO₂) group at position 5 of the pyrimidine ring. The compound’s molecular formula is C₁₁H₁₀FN₃O₂S, with a molecular weight of 267.28 g/mol (calculated).

Properties

Molecular Formula |

C11H10FN3O2S |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

4-(3-fluorophenyl)-5-methylsulfonylpyrimidin-2-amine |

InChI |

InChI=1S/C11H10FN3O2S/c1-18(16,17)9-6-14-11(13)15-10(9)7-3-2-4-8(12)5-7/h2-6H,1H3,(H2,13,14,15) |

InChI Key |

OLKSRZBVMUVBDQ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(N=C1C2=CC(=CC=C2)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyrimidine ring.

Addition of the Methylsulfonyl Group: The methylsulfonyl group is added through a sulfonation reaction, where a sulfonyl chloride reacts with the pyrimidine ring in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

4-(3-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory conditions.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs are compared below based on substituent patterns, molecular weights, and reported activities:

Key Observations:

- Fluorine vs.

Biological Activity

4-(3-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family, known for its diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound, including the fluorophenyl and methylsulfonyl groups, enhance its interactions with biological targets, influencing its pharmacological properties.

- Molecular Formula : C11H10FN3O2S

- Molecular Weight : 267.28 g/mol

- CAS Number : 395090-52-5

The biological activity of this compound primarily involves its ability to bind to specific molecular targets, particularly kinases. This binding can inhibit kinase activity, thereby modulating critical signaling pathways involved in various cellular functions. The fluorine atom's positioning on the phenyl ring is significant as it affects the compound's electronic properties and binding affinity compared to analogs.

Biological Activity Overview

Research has demonstrated that this compound exhibits promising activity against various cancer cell lines and may serve as a potential therapeutic agent. Below are key findings from recent studies:

Anticancer Activity

-

Inhibition of Cancer Cell Lines : In vitro studies have shown that this compound effectively inhibits the growth of several cancer cell lines, including:

- Melanoma : Significant inhibition observed in SK-MEL-5 cells.

- Ovarian Cancer : Effective against OVCAR-4 with notable inhibition rates.

- Renal Cancer : Demonstrated substantial activity against UO-31 and CAKI-1 cell lines.

- Mechanistic Insights : The compound's mechanism involves inducing apoptosis in cancer cells through the modulation of cell cycle progression and signaling pathways associated with cell survival.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated >50% inhibition in multiple cancer cell lines at concentrations as low as 1 µM. |

| Study 2 | Identified as a potent inhibitor of V600EBRAF, showing an IC50 value of 0.49 µM in enzyme assays. |

| Study 3 | Virtual docking studies revealed favorable binding modes with target kinases, indicating strong potential for drug development. |

Structure-Activity Relationship (SAR)

The structural modifications in the pyrimidine ring and substituents significantly influence the biological activity of this compound. The presence of the methylsulfonyl group enhances solubility and bioavailability, while the fluorophenyl group contributes to increased potency against specific molecular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.